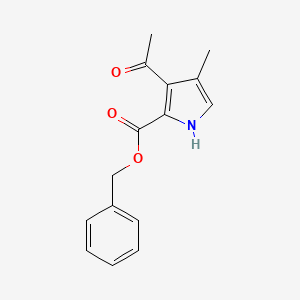
1,2-Di(2-naphthyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di(2-naphthyl)-1,2-ethanediamine is an organic compound characterized by the presence of two naphthyl groups attached to an ethanediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(2-naphthyl)-1,2-ethanediamine typically involves the reaction of 2-naphthylamine with ethylenediamine under specific conditions. One common method involves the use of a coupling reaction where 2-naphthylamine is reacted with ethylenediamine in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di(2-naphthyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The naphthyl groups can undergo electrophilic substitution reactions with reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated naphthyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Di(2-naphthyl)-1,2-ethanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe due to its photoluminescent properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
Mecanismo De Acción
The mechanism of action of 1,2-Di(2-naphthyl)-1,2-ethanediamine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways that result in specific biological effects, such as changes in gene expression or cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Di(2-naphthyl)ethylene: Similar in structure but lacks the amine groups, leading to different chemical reactivity and applications.
1,2-Di(2-naphthyl)propane: Contains a propane backbone instead of ethanediamine, resulting in different physical and chemical properties.
Uniqueness
1,2-Di(2-naphthyl)-1,2-ethanediamine is unique due to the presence of both naphthyl and amine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C22H20N2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1,2-dinaphthalen-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C22H20N2/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14,21-22H,23-24H2 |
Clave InChI |
FAHMSYSXFWQYOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC4=CC=CC=C4C=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)


![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)
![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)




![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)


